molecular formula C14H15NO2S B5864421 N,N-dimethyl-4-phenylbenzenesulfonamide

N,N-dimethyl-4-phenylbenzenesulfonamide

Cat. No.: B5864421
M. Wt: 261.34 g/mol
InChI Key: TYXPYEUTRWRSBP-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-phenylbenzenesulfonamide is a benzenesulfonamide derivative identified through a virtual screening approach as a potential inhibitor of the enzyme acetylcholinesterase (AChE) . AChE is a critical target in neurological research, particularly in the study of conditions like Alzheimer's disease, and the discovery of new inhibitors is a significant area of investigation . The compound was selected based on molecular docking simulations that predicted its binding affinity for the active site of human AChE, suggesting a mechanism of action that may involve key interactions within the enzyme's catalytic gorge . This research value is further supported by in vitro bioassays that confirmed its inhibitory activity, positioning this compound as a promising compound for further development and study within neurochemical and pharmacological research programs . The broader class of benzenesulfonamide derivatives continues to be a versatile scaffold in medicinal chemistry, explored for a range of biological activities including anticancer and carbonic anhydrase inhibition, highlighting the potential for discovering new research tools and lead compounds .

Properties

IUPAC Name

N,N-dimethyl-4-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-15(2)18(16,17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXPYEUTRWRSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethyl-4-phenylbenzenesulfonamide can be synthesized through several methods. One common synthetic route involves the reaction of 4-phenylbenzenesulfonyl chloride with dimethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-phenylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-4-phenylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-phenylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates. This compound may inhibit enzymes involved in folate synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares N,N-dimethyl-4-phenylbenzenesulfonamide with structurally related sulfonamides, highlighting the impact of substituents on molecular properties and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Phenyl (C₆H₅) C₁₄H₁₅NO₂S 261.34 (theoretical) Hypothetical: Expected high lipophilicity; potential use in medicinal chemistry (analog-based inference)
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide 4-Hydroxyphenyl, 4-methyl C₁₄H₁₅NO₃S 277.34 Marketed for industrial applications; hydrogen-bonding capability due to -OH group .
4-Fluoro-N,N-dimethylbenzenesulfonamide 4-Fluoro C₈H₁₀FNO₂S 203.22 Enhanced electron-withdrawing effects; used in agrochemical research .
4-Amino-N,N-dimethylbenzenesulfonamide 4-Amino C₈H₁₂N₂O₂S 200.26 Intermediate in drug synthesis; bioactive precursor .
4-Methyl-N-{4-[(5-methyloxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 5-Methyloxazolyl, 4-methyl C₁₈H₁₉N₃O₄S₂ 405.49 Antimicrobial activity; structural complexity enhances target specificity .
N-(4-Acetylphenyl)-4-methylbenzenesulfonamide 4-Acetylphenyl C₁₅H₁₅NO₃S 289.35 High polarity due to ketone group; used in crystallography studies .
Electronic Effects
  • 4-Fluoro Substituent (CAS 383-31-3) : The electron-withdrawing fluorine atom increases the sulfonamide's acidity, enhancing its reactivity in nucleophilic substitutions. This property is leveraged in agrochemical synthesis .
  • 4-Hydroxyphenyl Substituent (CAS 124772-05-0) : The hydroxyl group enables hydrogen bonding, improving solubility in polar solvents. This compound is used in industrial formulations requiring stable intermediates .
  • 4-Amino Substituent (CAS 1709-59-7): The amino group acts as a strong electron donor, making the compound a versatile intermediate for antibiotics and diuretics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,N-dimethyl-4-phenylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves reacting 4-phenylbenzenesulfonyl chloride with dimethylamine under basic conditions. Key steps include:

  • Using polar aprotic solvents (e.g., dichloromethane or tetrahydrofuran) to enhance reactivity.
  • Adding a base (e.g., triethylamine or NaOH) to neutralize HCl byproducts.
  • Optimizing temperature (0–25°C) to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography ensures high purity. Reaction progress can be monitored by TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • NMR : 1^1H NMR will show singlet peaks for dimethyl groups (~3.0 ppm) and aromatic protons (6.5–8.0 ppm). 13^{13}C NMR confirms sulfonamide connectivity (C-SO2_2-N).
  • IR : Strong S=O stretching vibrations near 1350 cm1^{-1} and 1150 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peak ([M+H]+^+) at m/z corresponding to the molecular formula (C14_{14}H15_{15}NO2_2S).
  • Elemental analysis validates stoichiometry (±0.3% for C, H, N, S) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound, and what challenges might arise during refinement?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : SHELXD for phase problem resolution via direct methods.
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Challenges include:
  • Handling disorder in flexible dimethyl groups.
  • Resolving weak diffraction due to crystal twinning. Validate with R-factor convergence (<5%) and CheckCIF/PLATON alerts .

Q. What methodological approaches are recommended for resolving contradictions in reported biological activities of sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, solvent).
  • Purity Validation : Use HPLC (>98%) and elemental analysis.
  • Mechanistic Studies : Conduct enzyme inhibition assays (e.g., carbonic anhydrase) with IC50_{50} determination.
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 4-fluoro analogs) to isolate substituent effects .

Q. How can researchers design and execute structure-activity relationship (SAR) studies to evaluate the functional group contributions of this compound in biological systems?

  • Methodological Answer :

  • Analog Synthesis : Replace dimethylamine with methyl/ethyl groups or modify the phenyl ring (e.g., nitro, amino substituents).
  • Activity Profiling : Test analogs against target enzymes (e.g., cyclooxygenase-2) using kinetic assays.
  • Data Analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with inhibitory potency .

Q. What computational strategies (e.g., molecular docking, QSAR) are effective in predicting the interaction mechanisms of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites (e.g., carbonic anhydrase). Validate with MD simulations (NAMD/GROMACS).
  • QSAR Modeling : Develop 2D/3D-QSAR models (e.g., CoMFA, CoMSIA) using descriptors like logP and polar surface area. Training sets should include 20+ analogs with measured IC50_{50} values .

Q. What experimental protocols should be followed to assess the stability and degradation pathways of this compound under varying environmental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform TGA/DSC (heating rate 10°C/min, N2_2 atmosphere).
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor by HPLC.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Quantify degradation products via LC-MS .

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